molecular formula C13H17NO3 B1310271 2-Ethoxy-4-morpholin-4-yl-benzaldehyde CAS No. 879047-50-4

2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Cat. No.: B1310271
CAS No.: 879047-50-4
M. Wt: 235.28 g/mol
InChI Key: DOQOWOPCNUBPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Significance within Organic Chemistry

The chemical architecture of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a key determinant of its reactivity and utility. The benzaldehyde (B42025) core provides a reactive aldehyde group, a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions. The presence and positioning of the ethoxy and morpholine (B109124) substituents on the aromatic ring further modulate its electronic properties and steric environment.

The morpholine moiety, a saturated heterocycle containing both an amine and an ether functional group, is a particularly noteworthy feature. In medicinal chemistry, the morpholine ring is often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. nih.govnih.gov Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. nih.gov In the context of this compound, the nitrogen atom of the morpholine ring acts as an electron-donating group, influencing the reactivity of the aromatic ring and the aldehyde function. This electron-donating effect can activate the benzene (B151609) ring towards electrophilic substitution reactions and can also impact the reactivity of the formyl group.

The ethoxy group, an electron-releasing substituent, further contributes to the electron density of the aromatic system. The interplay between the electron-donating effects of both the morpholine and ethoxy groups can significantly influence the regioselectivity of subsequent chemical modifications.

A summary of the key structural features and their functional implications is presented in the table below:

Structural FeatureFunctional Significance
Aldehyde GroupA versatile functional group for various chemical transformations, including condensation reactions, oxidations, and reductions.
Morpholine RingEnhances solubility and metabolic stability in potential downstream applications. The nitrogen atom acts as an electron-donating group, influencing the reactivity of the aromatic ring. nih.govnih.gov
Ethoxy GroupAn electron-donating group that increases the electron density of the benzene ring, affecting its reactivity in substitution reactions.
Aromatic RingProvides a rigid scaffold for the functional groups and can participate in various aromatic substitution reactions.

Position as a Versatile Synthetic Intermediate

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. wisdomlib.org this compound is well-positioned to be a valuable intermediate in the synthesis of diverse chemical entities. The aldehyde functionality can readily undergo a variety of chemical reactions, including:

Condensation Reactions: It can react with amines to form Schiff bases, with active methylene (B1212753) compounds in Knoevenagel condensations, and with ylides in Wittig reactions to generate alkenes.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of secondary alcohols.

The presence of the morpholine and ethoxy substituents can be leveraged to direct these transformations and to impart specific properties to the resulting products. For instance, derivatives of this aldehyde could be explored for their biological activities, drawing on the known pharmacological importance of the morpholine scaffold. e3s-conferences.orgresearchgate.net

Overview of Research Trajectories for Related Aldehyde and Morpholine Derivatives

The scientific interest in both aldehyde and morpholine derivatives is well-established and continues to expand. Research into substituted benzaldehydes is driven by their utility in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov For example, substituted benzaldehydes are key starting materials in the synthesis of various heterocyclic compounds with diverse biological activities. wisdomlib.org

Simultaneously, the field of medicinal chemistry has seen a surge in the development of morpholine-containing compounds. nih.govsemanticscholar.org The morpholine ring is considered a "privileged structure" due to its frequent appearance in bioactive molecules. nih.gov Current research focuses on synthesizing novel morpholine derivatives and evaluating their therapeutic potential in areas such as oncology, infectious diseases, and neurodegenerative disorders. e3s-conferences.orgresearchgate.net The combination of these two important pharmacophores in this compound suggests a promising avenue for the discovery of new chemical entities with potential biological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13-9-12(4-3-11(13)10-15)14-5-7-16-8-6-14/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQOWOPCNUBPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethoxy 4 Morpholin 4 Yl Benzaldehyde and Analogues

Advanced Synthetic Protocols and Catalysis

Green Chemistry Approaches in Synthesis

Green chemistry provides a framework for designing chemical products and processes that are more environmentally benign. nih.gov In the synthesis of aromatic aldehydes, this involves employing alternative energy sources, reducing or eliminating solvents, and using catalysts that are efficient and recyclable. rsc.orgrsc.org These sustainable oxidation procedures are designed to produce no dangerous residues from the oxidizing agent or from auxiliaries. nih.gov The application of these principles is crucial for developing efficient and sustainable routes to substituted benzaldehydes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a well-established green chemistry technique that utilizes microwave energy to heat reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govmdpi.com The synthesis of chalcones, which are derived from the Claisen-Schmidt condensation of substituted benzaldehydes and acetophenones, has been shown to be significantly more efficient under microwave irradiation. nih.gov For example, the reaction of 4-morpholinoacetophenone with various substituted benzaldehydes under microwave conditions demonstrated a marked improvement in both reaction time and yield. nih.gov This approach avoids the use of non-sustainable hydride reducing agents and offers new possibilities for the reduction of selected carbonyl compounds. scielo.org.mx

In a comparative study, the synthesis of morpholine-containing chalcones was performed using both conventional heating and microwave irradiation. The results, summarized in the table below, clearly indicate the advantages of the microwave-assisted method.

EntrySubstituent on Benzaldehyde (B42025)MethodReaction TimeYield (%)
1 4-ChloroConventional8-10 h70
2 4-ChloroMicrowave2-4 min91
3 4-NitroConventional10-12 h68
4 4-NitroMicrowave3-5 min89
5 4-MethoxyConventional6-8 h75
6 4-MethoxyMicrowave1-3 min94
Data derived from a study on morpholine-based chalcones. nih.gov

This methodology could be readily adapted for the synthesis of analogues of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde, offering a rapid and efficient route that aligns with green chemistry principles. nih.gov

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates and often improving yields. bohrium.comnih.gov This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds from aldehyde precursors. bohrium.comksu.edu.sarsc.org

The use of ultrasound can dramatically reduce reaction times from hours to minutes and often allows for reactions to be conducted at lower temperatures and under milder conditions. bohrium.comnih.gov Furthermore, sonication can promote reactions in greener solvents, such as water or ethanol, or even under catalyst-free conditions. nih.gov For instance, the synthesis of 2-amino-4H-chromene derivatives via a one-pot condensation of aldehydes, malononitrile, and resorcinol (B1680541) is significantly enhanced by ultrasonic irradiation, providing higher yields in shorter times. ksu.edu.sa

Studies on the oxidation of benzyl (B1604629) alcohol to benzaldehyde have shown that the application of ultrasound can increase the yield by as much as 45% compared to silent conditions, demonstrating the physical and chemical effects of sonication. mdpi.comresearchgate.net

Reaction TypeAldehydeCatalystConditionsYield (%)TimeReference
Chromene Synthesis Aromatic AldehydesFe3O4-chitosanUltrasound, H2OHighShort ksu.edu.sa
Imidazole Synthesis Aryl AldehydesOrganocatalystUltrasound, aq. EtOH88-9415-30 min rsc.org
Pyridine Synthesis BenzaldehydeIodineUltrasound, RTGoodShort rsc.org
Nicotinonitrile Synthesis BenzaldehydeNoneUltrasound, H2O, 50°C961 h nih.gov
A summary of various ultrasound-assisted syntheses involving aldehydes.

These examples underscore the potential of ultrasound as a powerful tool for the green synthesis of this compound analogues.

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, typically through ball milling, to induce chemical reactions. retsch.com A key advantage of this approach is that reactions are often performed in the absence of a solvent, making it an inherently green methodology. rsc.orgnih.govbeilstein-journals.org This technique has been applied to a variety of organic reactions, including condensation, C-N bond formation, and the synthesis of small organic molecules and heterocycles. nih.govrsc.orgbeilstein-journals.org

For example, a robust and solvent-free mechanochemical method has been developed for the transformation of aromatic and aliphatic aldehydes into oximes. rsc.org Similarly, the synthesis of amide bonds from aromatic aldehydes has been achieved under solvent-free ball-milling conditions at room temperature. nih.govbeilstein-journals.org The absence of a solvent can enhance the rigidity of the transition state, leading to more selective reactions. nih.gov This approach not only eliminates solvent waste but can also enable reactions that are unfeasible in solution and allow for the stabilization of intermediate substances. retsch.com

Solvent-Free Reaction Conditions

Eliminating the use of volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions reduce environmental pollution, decrease costs associated with solvent purchase and disposal, and simplify product purification. tandfonline.com Several of the aforementioned techniques facilitate solvent-free conditions.

Mechanochemical synthesis is a prime example of a solvent-free method. rsc.orgnih.gov Additionally, many microwave-assisted and ultrasound-assisted reactions can be designed to proceed without a solvent. ksu.edu.sanih.gov For instance, the synthesis of 1,5-benzodiazepine derivatives has been achieved under solventless and catalyst-free conditions using ultrasonic irradiation. nih.gov Similarly, heating enaminones in the absence of a solvent over a solid support like montmorillonite-K-10 can yield 1,3,5-trisubstituted benzenes. tandfonline.com These methods highlight a viable path towards the sustainable production of fine chemicals like this compound.

Continuous Flow Chemistry Applications

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers numerous advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. researchgate.netacs.org This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.netnih.gov

The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, which can significantly accelerate reaction rates and suppress side-product formation. researchgate.net This has been demonstrated in the Swern oxidation of benzyl alcohol to benzaldehyde, where a flow-based protocol yielded 91% of the desired product compared to only 49% in a batch process, with a significant reduction in byproducts. nih.govbeilstein-journals.org

Chemical Reactivity and Derivatization Strategies of 2 Ethoxy 4 Morpholin 4 Yl Benzaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group is the primary site of reactivity in 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, and the adjacent aldehydic proton is not readily removed. The electron-donating nature of the ethoxy and morpholino substituents increases electron density on the carbonyl carbon, which can moderate its reactivity compared to unsubstituted benzaldehyde (B42025), but it readily participates in numerous classical aldehyde reactions.

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt, Aldol)

Condensation reactions are fundamental for carbon-carbon bond formation, and the aldehyde functionality of this compound serves as an excellent electrophile in these transformations.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl cyanoacetate, or malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govscielo.br For this compound, this reaction is expected to proceed efficiently to form a substituted styrene (B11656) derivative. The reaction with malononitrile, for example, would yield (2-(2-ethoxy-4-morpholinobenzylidene))malononitrile. Studies on various substituted benzaldehydes show that electron-donating groups generally favor high yields in these condensations. nih.govresearchgate.net

Claisen-Schmidt Condensation: As a variation of the aldol (B89426) condensation, the Claisen-Schmidt reaction involves the condensation of an aromatic aldehyde, which cannot enolize, with an enolizable ketone or aldehyde. wikipedia.orgnumberanalytics.com Reacting this compound with a ketone such as acetone (B3395972) in the presence of a base (e.g., NaOH or KOH) would lead to the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325) analogue. nih.govnih.gov Due to the reactivity of the aldehyde, it serves as the electrophilic partner, attacked by the enolate of the ketone. pearson.com

Aldol Condensation: A direct aldol condensation would involve reaction with an enolizable aldehyde or ketone. The Claisen-Schmidt reaction described above is the most relevant variant for aromatic aldehydes like this compound that lack α-hydrogens.

Table 1: Expected Products from Condensation Reactions
Reaction TypeReactant 2Typical CatalystExpected Product Structure
KnoevenagelMalononitrilePiperidine/AcOH(2-(2-ethoxy-4-morpholinobenzylidene))malononitrile
Claisen-SchmidtAcetoneNaOH or KOH4-(2-ethoxy-4-morpholinophenyl)but-3-en-2-one
Claisen-SchmidtAcetophenoneNaOH or KOH1-(2-ethoxy-4-morpholinophenyl)-3-phenylprop-2-en-1-one

Schiff Base Formation

The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. mediresonline.orgmdpi.com This condensation is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This compound can react with a variety of primary amines (aliphatic or aromatic) to produce a diverse range of Schiff bases. researchgate.netnih.gov These products are valuable intermediates in organic synthesis and often possess significant biological activities. nih.gov

Table 2: Examples of Schiff Base Formation
Primary Amine ReactantTypical ConditionsExpected Schiff Base Product
AnilineEthanol, reflux, cat. Acetic AcidN-(2-ethoxy-4-morpholinobenzylidene)aniline
4-MorpholinoanilineEthanol, refluxN-(2-ethoxy-4-morpholinobenzylidene)-4-morpholinoaniline
EthylamineMethanol, room temp.N-(2-ethoxy-4-morpholinobenzylidene)ethanamine

Mannich Reactions for Aminomethylation

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (often a ketone). wikipedia.orgpsiberg.com In this context, this compound would serve as the aldehyde component. The reaction first involves the formation of an Eschenmoser-like salt or iminium ion from the aldehyde and the secondary amine (e.g., dimethylamine). nih.gov This electrophilic species is then attacked by the enol form of the ketone to yield a β-aminocarbonyl compound, known as a Mannich base. oarjbp.comnih.gov

Table 3: Representative Mannich Reaction
Active Hydrogen CompoundAmineExpected Mannich Base Product
AcetophenoneDimethylamine3-(dimethylamino)-1-(2-ethoxy-4-morpholinophenyl)-3-phenylpropan-1-one
CyclohexanonePiperidine2-((2-ethoxy-4-morpholinophenyl)(piperidin-1-yl)methyl)cyclohexan-1-one

Nucleophilic and Electrophilic Additions to the Carbonyl Group

The carbonyl group of an aldehyde is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic.

Nucleophilic Addition: This is the most characteristic reaction of aldehydes. The electrophilic carbonyl carbon is attacked by nucleophiles. youtube.com Strong nucleophiles, such as Grignard reagents (e.g., Phenylmagnesium bromide) or organolithium compounds, add directly to form an alkoxide intermediate, which upon acidic workup yields a secondary alcohol. Weaker nucleophiles, such as water or alcohols, add reversibly and often require acid or base catalysis. youtube.com Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) also proceeds via nucleophilic addition of a hydride ion to give the corresponding primary alcohol, 2-Ethoxy-4-morpholinobenzyl alcohol.

Electrophilic Addition: Electrophilic attack occurs at the carbonyl oxygen. Under acidic conditions, the oxygen atom can be protonated, which significantly increases the electrophilicity of the carbonyl carbon, thereby activating the aldehyde toward attack by weak nucleophiles. This is a key step in acid-catalyzed acetal (B89532) formation and Schiff base formation.

Difluoromethylene Insertion Reactions

The introduction of fluorine-containing groups into organic molecules is of great interest. Difluoromethylene groups (CF₂) can be inserted into molecules through various methods. One approach involves the reaction of aldehydes with a difluorocarbene or a difluorocarbene equivalent. acs.org For instance, reagents like diethyl difluoromethylphosphonate can be used to achieve nucleophilic difluoromethylation of aldehydes, leading to difluoromethyl alcohols after workup. nih.gov Alternatively, other reagents can generate difluorocarbene for insertion into the C-H bond of the aldehyde, transforming the formyl group (-CHO) into a difluoromethyl ketone (-COCF₂H), or for Wittig-type reactions to produce gem-difluoroolefins (-CH=CF₂). researchgate.net While specific studies on this compound are not available, its aldehyde functionality is expected to be susceptible to these transformations. acs.org

Reactions Involving the Morpholine (B109124) Ring

The morpholine ring in the title compound is a cyclic secondary amine derivative (specifically, an N-aryl morpholine) and an ether. It is generally a stable moiety and less reactive than the aldehyde group under most conditions. researchgate.net The nitrogen atom is a weak base and a nucleophile, while the ether linkage is typically inert except under harsh acidic conditions. nih.gov

Possible transformations include:

N-Oxidation: The tertiary nitrogen of the morpholine ring can be oxidized by strong oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide.

Quaternization: As a tertiary amine, the nitrogen atom can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium salt. This would introduce a permanent positive charge and increase the water solubility of the molecule.

Ring Opening: The morpholine ring is generally stable, but cleavage of the C-N or C-O bonds can occur under drastic conditions, such as with strong acids at high temperatures or via certain ring-opening reagents. nih.gov However, these conditions would likely also affect other functional groups in the molecule.

α-C(sp³)-H Functionalization: Advanced methods, such as photoinduced copper-catalyzed reactions, have been shown to enable the azidation of the α-C(sp³)-H bonds in N-aryl cyclic amines like benzomorpholine, suggesting that similar transformations could be possible for the morpholine ring in this compound under specific catalytic conditions. acs.org

In most synthetic applications involving this compound, the morpholine ring is expected to act as a stable, electron-donating directing group, with the primary chemical transformations occurring at the more reactive aldehyde functionality.

Table of Mentioned Compounds

N-Alkylation and N-Acylation Reactions

The tertiary amine of the morpholine ring in this compound is a potential site for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom of the morpholine moiety can act as a nucleophile, reacting with alkylating agents such as alkyl halides or sulfates to form quaternary ammonium salts. This reaction is a standard method for introducing alkyl groups onto a tertiary amine. The reaction typically proceeds by nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the alkylating agent.

For instance, the reaction of analogous N-aryl morpholines with alkyl halides in a suitable solvent would be expected to yield the corresponding N-alkylated quaternary salt. The reaction conditions can be tailored based on the reactivity of the alkylating agent.

ReactantAlkylating AgentProductTypical Conditions
This compoundMethyl Iodide (CH3I)4-(2-Ethoxy-4-formylphenyl)-4-methylmorpholin-4-ium iodideInert solvent (e.g., acetonitrile (B52724) or DMF), room temperature
This compoundBenzyl (B1604629) Bromide (BnBr)4-Benzyl-4-(2-ethoxy-4-formylphenyl)morpholin-4-ium bromideInert solvent (e.g., acetonitrile or DMF), mild heating

N-Acylation: While N-acylation is more commonly associated with primary and secondary amines, tertiary amines can undergo acylation with highly reactive acylating agents, such as acyl chlorides or anhydrides, particularly under forcing conditions. However, for a tertiary amine like the morpholine nitrogen in the target compound, acylation is generally less favorable than alkylation. The reaction would involve the formation of an acylammonium salt, which can be a reactive intermediate.

Investigations into Ring-Opening and Rearrangement Pathways

The morpholine ring is a saturated heterocycle and is generally stable under a variety of reaction conditions. Ring-opening reactions of the morpholine moiety attached to an aromatic ring are not commonly observed under standard synthetic transformations. Such reactions would likely require harsh conditions, such as treatment with strong acids and nucleophiles, which could also affect the other functional groups present in the molecule. Similarly, rearrangement pathways involving the morpholine ring in this context are not well-precedented in the chemical literature. Therefore, the morpholine ring in this compound is expected to be a stable scaffold for further derivatization of the aromatic ring or the aldehyde group.

Modifications of the Aromatic Nucleus

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating ethoxy and morpholino groups. This allows for the introduction of new substituents onto the benzene (B151609) ring.

Electrophilic Aromatic Substitution Patterns

The ethoxy and morpholino groups are both ortho-, para-directing activators. The ethoxy group at position 2 and the morpholino group at position 4 will direct incoming electrophiles to the available ortho and para positions relative to themselves. In this specific substitution pattern, the positions available for substitution are C3, C5, and C6.

The position ortho to the ethoxy group is C3.

The position meta to the ethoxy group is C5.

The position para to the ethoxy group is C6.

The position ortho to the morpholino group is C3 and C5.

The position meta to the morpholino group is C2 and C6.

Considering the directing effects, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are ortho to the strongly activating morpholino group. The C3 position is also ortho to the ethoxy group, making it electronically very rich. The C5 position is ortho to the morpholino group and meta to the ethoxy group. The C6 position, being para to the ethoxy group but meta to the morpholino group, is less likely to be the primary site of substitution. Steric hindrance from the adjacent ethoxy group might influence the regioselectivity between the C3 and C5 positions.

ReactionElectrophilePredicted Major Product(s)Typical Reagents
HalogenationBr+3-Bromo-2-ethoxy-4-morpholin-4-yl-benzaldehydeBr2, Lewis Acid (e.g., FeBr3) or NBS
NitrationNO2+2-Ethoxy-4-morpholin-4-yl-3-nitro-benzaldehydeHNO3, H2SO4

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound to participate directly in reactions like the Suzuki or Heck coupling as the aryl partner, a leaving group such as a halide (e.g., Br, I) or a triflate would need to be present on the aromatic ring.

Assuming a halogenated derivative, for example, 5-bromo-2-ethoxy-4-morpholin-4-yl-benzaldehyde, is used as a substrate, it would be expected to undergo Suzuki and Heck coupling reactions. The electron-rich nature of the aromatic ring should facilitate the oxidative addition step in the catalytic cycle of these palladium-catalyzed reactions. The aldehyde group is generally tolerant of the conditions used for many Suzuki and Heck reactions.

Suzuki Coupling: This reaction would involve the coupling of the halogenated benzaldehyde with an organoboron compound in the presence of a palladium catalyst and a base.

Heck Reaction: This would involve the reaction of the halogenated benzaldehyde with an alkene in the presence of a palladium catalyst and a base.

ReactionSubstrateCoupling PartnerProductTypical Catalytic System
Suzuki Coupling5-Bromo-2-ethoxy-4-morpholin-4-yl-benzaldehydePhenylboronic acid2-Ethoxy-4-morpholin-4-yl-[1,1'-biphenyl]-5-carbaldehydePd(PPh3)4, Na2CO3
Heck Reaction5-Bromo-2-ethoxy-4-morpholin-4-yl-benzaldehydeStyrene(E)-2-Ethoxy-4-morpholin-4-yl-5-(2-phenylethenyl)benzaldehydePd(OAc)2, P(o-tol)3, Et3N

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbons within a molecule.

Proton NMR (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is anticipated to display a series of distinct signals corresponding to the various proton environments in the molecule. Based on the analysis of similar structures, the expected chemical shifts (δ) are outlined below.

The aldehyde proton (-CHO) is the most deshielded proton and is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm . This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

The aromatic protons on the benzene (B151609) ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system.

The proton at position 3 (H-3), situated between the ethoxy and morpholino groups, is expected to be a singlet or a narrow doublet around 6.2-6.4 ppm .

The proton at position 5 (H-5), adjacent to the morpholino group, would likely appear as a doublet in the range of 6.7-6.9 ppm .

The proton at position 6 (H-6), ortho to the aldehyde group, is expected to be the most downfield of the aromatic protons, appearing as a doublet around 7.5-7.7 ppm .

The ethoxy group protons (-OCH₂CH₃) will present as two distinct signals:

A quartet corresponding to the methylene (B1212753) protons (-OCH₂-) is anticipated around 4.0-4.2 ppm .

A triplet for the methyl protons (-CH₃) is expected further upfield, between 1.3 and 1.5 ppm .

The morpholino group protons are expected to show two multiplets due to the two different chemical environments of the methylene groups attached to the nitrogen and oxygen atoms.

The four protons on the carbons adjacent to the nitrogen atom (-N(CH₂)₂) are likely to resonate around 3.2-3.4 ppm .

The four protons on the carbons adjacent to the oxygen atom (-O(CH₂)₂) are expected to appear at approximately 3.8-4.0 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aldehyde (CHO) 9.5 - 10.5 Singlet
Aromatic (H-6) 7.5 - 7.7 Doublet
Aromatic (H-5) 6.7 - 6.9 Doublet
Aromatic (H-3) 6.2 - 6.4 Singlet/Doublet
Ethoxy (-OCH₂-) 4.0 - 4.2 Quartet
Morpholino (-O(CH₂)₂) 3.8 - 4.0 Multiplet
Morpholino (-N(CH₂)₂) 3.2 - 3.4 Multiplet
Ethoxy (-CH₃) 1.3 - 1.5 Triplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows.

The carbonyl carbon (C=O) of the aldehyde group is the most deshielded carbon and is expected to have a chemical shift in the range of 188-192 ppm .

The aromatic carbons will show a range of chemical shifts influenced by the substituents.

The carbon attached to the aldehyde group (C-1) is predicted to be around 130-132 ppm .

The carbon bearing the ethoxy group (C-2) is expected at 160-162 ppm .

The carbon at position 3 (C-3) is anticipated to be in the region of 98-100 ppm .

The carbon with the morpholino substituent (C-4) would likely appear at 155-157 ppm .

The carbon at position 5 (C-5) is predicted to be around 110-112 ppm .

The carbon at position 6 (C-6) is expected in the range of 128-130 ppm .

The ethoxy group carbons (-OCH₂CH₃) will show two signals:

The methylene carbon (-OCH₂-) is expected around 63-65 ppm .

The methyl carbon (-CH₃) is anticipated at approximately 14-16 ppm .

The morpholino group carbons will also exhibit two distinct signals:

The carbons adjacent to the nitrogen atom (-N(CH₂)₂) are predicted to be in the range of 48-50 ppm .

The carbons adjacent to the oxygen atom (-O(CH₂)₂) are expected around 66-68 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aldehyde (C=O) 188 - 192
Aromatic (C-2) 160 - 162
Aromatic (C-4) 155 - 157
Aromatic (C-1) 130 - 132
Aromatic (C-6) 128 - 130
Aromatic (C-5) 110 - 112
Aromatic (C-3) 98 - 100
Morpholino (-O(CH₂)₂) 66 - 68
Ethoxy (-OCH₂-) 63 - 65
Morpholino (-N(CH₂)₂) 48 - 50
Ethoxy (-CH₃) 14 - 16

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. For instance, it would show a cross-peak between the ethoxy methylene protons and the methyl protons. It would also confirm the coupling between adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would unequivocally link each proton signal to its corresponding carbon signal, for example, the aldehyde proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity of the substituents to the aromatic ring. For example, HMBC would show correlations from the H-3 proton to C-1, C-2, C-4, and C-5, and from the ethoxy methylene protons to C-2.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong and sharp absorption band for the carbonyl group of the aldehyde is expected in the IR spectrum between 1680 and 1700 cm⁻¹ . This band would also be present, though likely weaker, in the Raman spectrum.

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 and 2820 cm⁻¹ in the IR spectrum, characteristic of the C-H bond of the aldehyde group.

Aromatic C-H Stretch: A series of bands above 3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the benzene ring.

Aliphatic C-H Stretch: Strong absorptions in the region of 2850-2960 cm⁻¹ in both IR and Raman spectra are expected due to the C-H stretching vibrations of the ethoxy and morpholino groups.

C-O-C Stretch: The C-O-C stretching vibrations of the ethoxy and morpholino groups, as well as the aryl ether linkage, will give rise to strong bands in the IR spectrum in the fingerprint region, typically between 1050 and 1250 cm⁻¹ .

C-N Stretch: The C-N stretching of the morpholino group is expected to appear as a medium to strong band in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic ring.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch > 3000 Medium Medium
Aliphatic C-H Stretch 2850 - 2960 Strong Strong
Aldehyde C-H Stretch 2720 & 2820 Weak Weak
Carbonyl (C=O) Stretch 1680 - 1700 Strong Medium
Aromatic C=C Stretch 1450 - 1600 Variable Strong
C-N Stretch 1100 - 1300 Medium-Strong Medium
C-O-C Stretch 1050 - 1250 Strong Weak

Studies of Intramolecular and Intermolecular Vibrational Dynamics

The vibrational dynamics of this compound can be influenced by both intramolecular and intermolecular interactions. The presence of the polar carbonyl group and the morpholino nitrogen atom can lead to dipole-dipole interactions and potential hydrogen bonding in the solid state or in certain solvents. These interactions would likely cause shifts in the vibrational frequencies, particularly for the C=O stretching mode. Temperature-dependent or solvent-dependent IR and Raman studies could provide valuable information on the nature and strength of these intermolecular forces. Furthermore, conformational flexibility of the ethoxy and morpholino groups could lead to the appearance of multiple bands or broadening of certain vibrational modes, offering insights into the molecule's dynamic behavior.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-resolution mass spectrometry (HR-MS) is crucial for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₃H₁₇NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

HR-MS analysis would yield an exact mass measurement that can be compared to the theoretical value to confirm the elemental composition. Any deviation between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

Table 1: Theoretical Isotopic Mass Data for this compound

Isotope Atomic Mass (Da) Number of Atoms Total Mass (Da)
¹²C 12.000000 13 156.000000
¹H 1.007825 17 17.133025
¹⁴N 14.003074 1 14.003074
¹⁶O 15.994915 3 47.984745

| Total | | | 235.120844 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information for structural elucidation. libretexts.org For this compound, the fragmentation would likely occur at the more labile bonds, such as the ether linkage, the morpholine (B109124) ring, and the bonds adjacent to the aromatic ring and the aldehyde group.

Key fragmentation pathways for aldehydes often involve the loss of a hydrogen atom or the entire formyl group (-CHO). libretexts.org Ethers may fragment via cleavage of the C-O bond. The stable aromatic ring and the morpholine group would also produce characteristic ions. Analysis of the mass-to-charge ratios of these fragments allows for the reconstruction of the molecule's structure. libretexts.org

Table 2: Plausible Mass Fragments for this compound

Fragment Ion m/z (Nominal) Description
[M-H]⁺ 234 Loss of a hydrogen atom
[M-CHO]⁺ 206 Loss of the formyl group
[M-C₂H₅]⁺ 206 Loss of the ethyl group
[M-OC₂H₅]⁺ 190 Cleavage of the ethoxy group

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of a sample by separating the main compound from any impurities.

In an LC-MS analysis of this compound, the sample would first pass through an LC column, which separates components based on their chemical properties. The mass spectrometer then detects and identifies each separated component. The resulting chromatogram would show a major peak corresponding to the target compound, with the area of this peak being proportional to its concentration. Any additional peaks would indicate the presence of impurities, and their mass spectra could be used for identification.

Inelastic Neutron Scattering (INS) Spectroscopy

Inelastic Neutron Scattering (INS) spectroscopy is a technique used to study the vibrational and magnetic dynamics of materials. It is particularly sensitive to the motions of hydrogen atoms, making it a valuable tool for investigating the dynamics of organic molecules. mdpi.com

Assessment of Low-Wavenumber and Large-Amplitude Vibrations

INS spectroscopy excels in probing low-wavenumber (below 300 cm⁻¹) and large-amplitude vibrations, such as torsional (twisting) and librational (rocking) modes of molecules in a crystal lattice. mdpi.com These motions are often difficult to observe with other vibrational techniques like infrared (IR) and Raman spectroscopy. mdpi.com For this compound, INS would provide detailed information on the collective motions of the molecule within its solid-state structure, including the torsions of the ethoxy and morpholine groups. mdpi.com

Derivation of Torsional Potential Barriers

From the frequencies of the torsional modes observed in an INS spectrum, it is possible to derive the potential energy barriers that hinder the rotation of molecular subgroups. nih.govresearchgate.net For this compound, this would apply to the rotation of the ethyl group within the ethoxy substituent and potentially the twisting of the morpholine ring. Studies on similar molecules, such as 4-ethoxybenzaldehyde, have successfully used INS in conjunction with computational methods like Density Functional Theory (DFT) to determine these rotational barriers. mdpi.comnih.gov Such analyses reveal insights into the intramolecular and intermolecular forces that govern the molecule's conformational flexibility in the solid state. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-methoxybenzaldehyde
4-methoxybenzaldehyde

Crystallographic Analysis and Solid State Chemistry

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for the precise determination of a molecule's three-dimensional structure. Such studies provide invaluable information on bond lengths, bond angles, and conformational arrangements.

The manner in which molecules arrange themselves in a crystal lattice, known as crystal packing, is dictated by intermolecular forces and steric factors. An analysis of this packing reveals the supramolecular architecture of the solid. In the absence of a determined crystal structure for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde, no insights into its packing motifs or extended solid-state structure can be provided.

Hirshfeld Surface Analysis and Quantitative Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method allows for a detailed understanding of how neighboring molecules interact.

The potential for hydrogen bonding and other weak interactions, such as C-H···O or π-π stacking, can be inferred from the molecular structure. However, their actual presence, geometry, and contribution to the crystal packing can only be confirmed and analyzed through experimental data, which is currently lacking.

Investigations into Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline solid containing two or more different molecular species, are critical aspects of solid-state chemistry. There are no published reports of investigations into either of these phenomena for this compound.

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular structures and properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "2-Ethoxy-4-morpholin-4-yl-benzaldehyde," DFT calculations, commonly employing a functional like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. epstem.netmdpi.comnih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

The optimization would likely confirm the planarity of the benzaldehyde (B42025) ring system. The calculations would also determine the precise spatial orientation of the ethoxy and morpholinyl substituents relative to the aromatic ring. Understanding the optimized geometry is the foundational step for all other computational predictions, as the electronic properties are highly dependent on the molecular structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzaldehyde Derivative using DFT This table provides example data typical for a DFT/B3LYP/6-31G(d,p) calculation on a substituted benzaldehyde.

ParameterBondLength (Å)ParameterAtomsAngle (°)
Bond LengthC=O1.215Bond AngleC-C-H (ring)120.5
C-C (ring)1.398C-C-C (ring)119.8
C-O (ethoxy)1.365C-O-C (ethoxy)118.2
C-N (morpholine)1.380C-N-C (morpholine)117.5

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com For "this compound," the MEP map would illustrate electron-rich regions (typically colored red) and electron-poor regions (colored blue). The most negative potential, indicating a site for electrophilic attack, would be concentrated around the carbonyl oxygen of the aldehyde group due to its high electronegativity. Regions of positive potential, susceptible to nucleophilic attack, would be located around the hydrogen atoms. mdpi.comresearchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding electronic transitions and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Analysis would likely show the HOMO is distributed over the electron-rich morpholine (B109124) and ethoxy-substituted benzene (B151609) ring, while the LUMO is primarily located on the electron-withdrawing benzaldehyde portion of the molecule.

Table 2: Theoretical Electronic Properties (Illustrative) This table shows representative values for electronic properties derived from DFT calculations.

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.24
HOMO-LUMO Gap (ΔE)5.01

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. epstem.net By calculating the harmonic frequencies of the optimized structure of "this compound," a theoretical vibrational spectrum can be generated. epstem.net This theoretical spectrum is invaluable for assigning and interpreting experimental spectra. Key predicted vibrational modes would include the characteristic C=O stretching of the aldehyde group, C-O-C stretching frequencies from the ether and morpholine moieties, aromatic C-H stretching, and various bending modes that define the molecule's unique spectral fingerprint. epstem.net

Noncovalent Interaction (NCI) Analysis

While covalent bonds define the molecular structure, weaker noncovalent interactions are crucial for understanding molecular recognition, self-assembly, and crystal packing.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.gov It is based on the electron density and its derivatives. The analysis generates 3D graphical plots where different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are represented by distinct colored surfaces. researchgate.net For a single molecule of "this compound," NCI analysis could reveal weak intramolecular hydrogen bonds or steric repulsions between the substituents that influence its preferred conformation.

Chemical Reactivity Prediction and Reaction Mechanism Studies

Theoretical methods are instrumental in predicting the chemical reactivity of this compound and elucidating the mechanisms of its reactions. By modeling the molecule's electronic structure, researchers can identify the most probable sites for electrophilic and nucleophilic attack, and map out the energy landscapes of potential reaction pathways.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various indices. Fukui functions, for instance, indicate the propensity of a specific atomic site in a molecule to accept or donate an electron. A higher value of the Fukui function at a particular atom suggests it is more reactive. For this compound, these calculations would likely pinpoint the carbonyl carbon of the aldehyde group as a primary electrophilic site, susceptible to attack by nucleophiles. Conversely, the oxygen atom of the carbonyl group and the nitrogen of the morpholine ring would be identified as nucleophilic centers.

Table 1: Hypothetical Reactivity Indices for this compound

Index Description Predicted Nature
Fukui Function (f+) Indicates susceptibility to nucleophilic attack. High on the carbonyl carbon.
Fukui Function (f-) Indicates susceptibility to electrophilic attack. High on the carbonyl oxygen and morpholine nitrogen.
Electrophilicity Index (ω) Measures the ability to accept electrons. Moderate to Strong Electrophile.

| Nucleophilicity Index (N) | Measures the ability to donate electrons. | Moderate Nucleophile. |

This table is illustrative and based on the expected chemical behavior of the functional groups present in the molecule.

A deeper understanding of reaction mechanisms is achieved by computationally modeling the transition states and the entire reaction pathway. This involves calculating the potential energy surface for a given reaction, identifying the structures of intermediates and transition states, and determining the activation energies. For reactions involving the aldehyde group of this compound, such as nucleophilic addition or oxidation, computational modeling can reveal the step-by-step process of bond breaking and formation. researchgate.net For example, in an oxidation reaction, the mechanism might involve the formation of a permanganate (B83412) ester intermediate, and the transition state would correspond to the point of highest energy during the transfer of a hydrogen atom. researchgate.net These theoretical models are invaluable for rationalizing experimental observations and for designing more efficient synthetic routes.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. rsc.orgnih.gov Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, often exhibit large NLO responses. analis.com.my The structure of this compound, featuring an electron-donating morpholine group and an electron-withdrawing aldehyde group attached to a benzene ring, suggests it could possess interesting NLO properties.

The key parameter for quantifying the second-order NLO response of a molecule is the first hyperpolarizability (β). rsc.org Computational methods, such as those based on DFT, are widely used to calculate this property. researchgate.net The magnitude of hyperpolarizability is influenced by factors like the strength of the donor and acceptor groups, the length of the π-conjugated bridge, and the degree of charge transfer from the donor to the acceptor upon electronic excitation. For this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the static or frequency-dependent hyperpolarizability tensors. The total hyperpolarizability (β_tot) is then derived from these tensor components.

| First Hyperpolarizability (β_tot) | The primary measure of the second-order NLO response. |

This table presents typical parameters that would be calculated in a theoretical NLO study.

Computational studies are crucial for establishing structure-property relationships in NLO materials. rsc.orgresearchgate.net By systematically modifying the structure of this compound—for instance, by changing the donor or acceptor groups or extending the π-system—and calculating the corresponding hyperpolarizabilities, one can deduce how specific structural features impact the NLO response. For example, increasing the electron-donating strength of the group at position 4 or the electron-withdrawing strength of the aldehyde could lead to a larger hyperpolarizability. The planarity of the molecule also plays a role; a more planar conformation generally facilitates π-electron delocalization and enhances the NLO properties. nih.gov These theoretical insights provide a rational basis for the design of novel organic molecules with optimized NLO performance.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov This molecule possesses several rotatable bonds, including those associated with the ethoxy group and the bond connecting the morpholine ring to the benzene ring. MD simulations model the atomic motions over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

By running simulations, often in the presence of a solvent to mimic realistic conditions, it is possible to identify the most stable conformations (low-energy states) and the energy barriers for interconversion between them. nih.gov This information is critical as the conformation of the molecule can significantly influence its reactivity and its physical properties, including its NLO response. For instance, the relative orientation of the morpholine and ethoxy groups with respect to the benzene ring can affect the extent of electronic conjugation and, consequently, the hyperpolarizability. The results of MD simulations can provide a statistical representation of the conformational ensemble, highlighting the most populated conformers under given conditions.

Applications As a Building Block in Advanced Materials Science

Precursor for Functional Organic Materials

The reactivity of the aldehyde group, combined with the electronic properties endowed by the ethoxy and morpholino substituents, makes 2-Ethoxy-4-morpholin-4-yl-benzaldehyde a valuable precursor for a variety of functional organic materials. The benzaldehyde (B42025) moiety can participate in a range of chemical transformations, allowing for its incorporation into larger, more complex molecular systems.

Research into substituted benzaldehydes has shown that the presence of strong electron-donating groups, such as ethoxy and morpholino, can significantly influence the electronic and photophysical properties of the resulting materials. These groups increase the electron density of the aromatic ring, which can enhance properties relevant to nonlinear optics and other optoelectronic applications. For instance, the synthesis of materials with large second-order nonlinear optical (NLO) responses often relies on creating molecules with a strong donor-acceptor character. While this compound is itself a strong electron donor, it can be readily reacted with electron-accepting moieties to create push-pull systems with significant NLO properties.

The general synthetic utility of benzaldehyde derivatives is well-established. They serve as key intermediates in the formation of a wide array of organic compounds through reactions such as aldol (B89426) condensation, Wittig reactions, and the formation of Schiff bases. These reactions provide pathways to materials with extended π-conjugation, which is a critical feature for many organic electronic materials.

Table 1: Key Reactions of the Benzaldehyde Moiety for Materials Synthesis

Reaction TypeReactantResulting Functional Group/LinkagePotential Application
Aldol CondensationKetones with α-hydrogensα,β-Unsaturated carbonylExtended conjugation for optoelectronics
Wittig ReactionPhosphonium ylidesAlkenePolymer synthesis, chromophores
Schiff Base FormationPrimary aminesImine (C=N)Supramolecular chemistry, sensors
Knoevenagel CondensationActive methylene (B1212753) compoundsSubstituted alkeneDyes, functional polymers

Integration into Polymeric and Supramolecular Architectures

The unique combination of a reactive aldehyde and bulky, functional substituents in this compound facilitates its integration into both polymeric chains and intricate supramolecular assemblies.

In the realm of polymer chemistry, substituted benzaldehydes can be used to create functional polymers through various polymerization techniques. For example, the aldehyde group can be transformed into a polymerizable group, or the entire molecule can be incorporated as a side chain, imparting specific properties to the polymer backbone. The presence of the morpholino group can influence the polymer's solubility, thermal stability, and morphology. Furthermore, the immobilization of benzaldehyde derivatives onto polymeric supports has been explored for applications such as catalysis and the development of materials with specific biological activities. tandfonline.comnih.gov

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct well-defined, higher-order structures. The morpholino group in this compound can participate in hydrogen bonding, while the aromatic ring is amenable to π-π stacking interactions. These features allow the molecule to act as a "tecton," or building block, in the self-assembly of complex architectures like liquid crystals, gels, and molecular cages. The precise control over these non-covalent interactions can lead to materials with tunable properties and functions. For example, supramolecular assemblies of naphthalimide derivatives functionalized with morpholine (B109124) have been shown to exhibit interesting optical properties. researchgate.net

Potential for Optoelectronic and Sensing Materials Development

The electronic and structural characteristics of this compound make it a promising candidate for the development of advanced optoelectronic and sensing materials. The combination of electron-donating ethoxy and morpholino groups on the benzaldehyde ring creates a system with a high degree of electron richness, which is a key attribute for several applications.

Optoelectronic Materials: Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is related to its ability to be polarized by an external electric field. Molecules with strong intramolecular charge transfer, typically achieved through the connection of potent electron-donating and electron-accepting groups via a π-conjugated system, often exhibit large NLO responses. This compound, as a strong electron-donating building block, can be a critical component in the design of such NLO-active chromophores. Theoretical studies on similar molecules, such as 4-ethoxy-3-methoxy benzaldehyde, have highlighted their potential for NLO applications. tandfonline.com The calculated hyperpolarizability, a measure of the NLO response, for related donor-substituted aromatic systems suggests that materials derived from this compound could be promising candidates for NLO devices. mdpi.com

Sensing Materials: The development of chemical sensors often relies on materials that can exhibit a measurable change in their properties upon interaction with a specific analyte. The morpholino group in this compound can act as a binding site for certain ions or molecules through hydrogen bonding or coordination. This interaction can lead to a change in the electronic properties of the molecule, which could be detected as a shift in its absorption or fluorescence spectrum. Polymers and supramolecular assemblies incorporating this building block could therefore be designed as sensitive and selective chemical sensors. For instance, polymers with specific functional groups are widely used in sensor development, and the incorporation of the morpholino moiety could lead to sensors for various analytes. masterorganicchemistry.com

Table 2: Predicted Optoelectronic and Sensing Properties

PropertyInfluencing Functional GroupsPotential Application
Second-Order Nonlinear OpticsEthoxy and Morpholino (Donors) + Acceptor MoietyOptical switching, frequency doubling
PhotoluminescenceExtended π-system (post-reaction)Organic Light-Emitting Diodes (OLEDs)
Chemo-sensingMorpholino group, Aromatic ringIon detection, environmental monitoring
Charge Transportπ-conjugated polymer backboneOrganic field-effect transistors (OFETs)

Conclusion and Future Research Perspectives

Summary of Current Academic Research Status

Currently, there is a notable absence of dedicated scholarly articles focusing exclusively on 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. The scientific literature provides information on analogous compounds, such as various substituted benzaldehydes and morpholine-containing molecules. For instance, research is available on 4-morpholinobenzaldehyde (B72404) and its use as an intermediate in the synthesis of more complex organic molecules. ontosight.aichemicalbook.com Similarly, studies on other benzaldehyde (B42025) derivatives explore their potential in pharmaceuticals and materials science. ontosight.aiontosight.ai The academic interest in the morpholine (B109124) moiety often stems from its utility in medicinal chemistry and as a building block in organic synthesis. researchgate.netresearchgate.net However, the specific combination of the ethoxy and morpholino groups on the benzaldehyde core at the 2 and 4 positions, respectively, remains a largely unexplored area in academic research.

Identification of Emerging Synthetic Challenges and Opportunities

The synthesis of this compound would likely involve standard organic reactions, but presents specific challenges and opportunities. A probable synthetic route could involve the nucleophilic aromatic substitution of a suitably activated benzene (B151609) derivative. For example, starting with a di-substituted benzene ring bearing leaving groups at the 2 and 4 positions, sequential substitution with morpholine and an ethoxide source could be envisioned.

Potential Synthetic Challenges:

Regioselectivity: Ensuring the selective introduction of the morpholino and ethoxy groups at the desired 4 and 2 positions, respectively, can be a challenge. The activating and directing effects of the substituents would need to be carefully considered to avoid the formation of isomeric byproducts.

Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and catalyst would be crucial to achieve a high yield and purity. The reactivity of the aldehyde group might necessitate the use of protecting groups during the synthesis.

Synthetic Opportunities:

Novel Methodologies: The synthesis of this specific molecule provides an opportunity to explore and develop new, efficient synthetic methodologies for polysubstituted aromatic compounds.

Library Synthesis: A robust synthetic route could be adapted for the creation of a library of related compounds with varied substituents, which could then be screened for biological activity or material properties.

Advancements in Characterization and Computational Methodologies

The characterization of this compound would rely on a suite of modern analytical techniques.

Characterization Techniques:

Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) would be essential for elucidating the precise connectivity of the atoms. Infrared (IR) spectroscopy would confirm the presence of key functional groups like the aldehyde's carbonyl group. Mass spectrometry (MS) would determine the molecular weight and fragmentation pattern.

Crystallography: If a crystalline solid can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations could be employed to predict the molecule's geometry, electronic properties, and spectroscopic signatures (NMR, IR). researchgate.net Such computational studies can provide insights into the molecule's reactivity and potential interactions.

Molecular Docking: In the context of medicinal chemistry, computational docking studies could predict the binding affinity of this compound to various biological targets, guiding further experimental work. mdpi.com

A summary of relevant computational chemistry data for a related compound, 3-Ethoxy-4-(4-morpholinyl)benzaldehyde, is presented in the table below, offering a glimpse into the types of properties that could be computationally explored for the target molecule. chemscene.com

PropertyValue
TPSA (Topological Polar Surface Area)38.77
LogP1.7344
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0
Rotatable Bonds4

Directions for Exploration in Advanced Materials Applications

The unique combination of functional groups in this compound suggests several avenues for its application in advanced materials.

Polymer Chemistry: The aldehyde functionality can participate in condensation reactions to form novel polymers. The presence of the morpholino and ethoxy groups could impart specific properties to these polymers, such as altered solubility, thermal stability, or optical characteristics. Derivatives of morpholinobenzaldehyde are being explored for creating new materials with unique properties. ontosight.ai

Nonlinear Optics: Molecules with electron-donating (morpholino, ethoxy) and electron-withdrawing (aldehyde) groups on an aromatic ring can exhibit nonlinear optical (NLO) properties. Further investigation into the NLO characteristics of this compound could be a promising research direction.

Corrosion Inhibition: Morpholine and its derivatives are known to act as corrosion inhibitors. researchgate.net The potential of this compound as a corrosion inhibitor for various metals could be an interesting area of study for materials protection.

Organic Electronics: The electronic properties endowed by the substituent groups might make this compound or its derivatives suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethoxy-4-morpholin-4-yl-benzaldehyde, and how can reaction conditions be systematically optimized?

  • Answer : The compound is typically synthesized via condensation reactions involving substituted benzaldehyde derivatives. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol and glacial acetic acid for 4 hours yields analogous structures . To optimize yield, variables such as solvent polarity (e.g., ethanol vs. DMF), catalyst type (e.g., acid vs. base), and reaction time should be tested using Design of Experiments (DoE) methodologies. HPLC monitoring of intermediates can identify incomplete reactions or side products .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aldehyde proton (~10 ppm) and morpholine ring protons (δ 3.5–4.0 ppm). Mass spectrometry (MS) provides molecular ion verification, while X-ray crystallography (via SHELXL ) resolves stereochemistry. Infrared (IR) spectroscopy can confirm the aldehyde carbonyl stretch (~1700 cm⁻¹). Cross-validate data with computational methods (e.g., DFT simulations) to resolve ambiguities .

Q. How should stability and storage conditions be determined for this compound to ensure experimental reproducibility?

  • Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use HPLC to track degradation products (e.g., oxidation of the aldehyde group to carboxylic acid). Store the compound in airtight, amber vials under inert gas (N₂/Ar) at –20°C, and periodically reassess purity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or reactivity in targeted applications?

  • Answer : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzene ring to modulate electrophilicity for nucleophilic aromatic substitution. Alternatively, replace the morpholine ring with piperazine or thiomorpholine to alter solubility and binding affinity. Use structure-activity relationship (SAR) studies guided by molecular docking to prioritize derivatives .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting reaction yields or biological activity) for this compound?

  • Answer : Perform meta-analyses to identify variables causing discrepancies (e.g., solvent purity, catalyst lot differences). Reproduce experiments under strictly controlled conditions (e.g., anhydrous solvents, standardized equipment). Validate biological activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and statistical tools (e.g., ANOVA) .

Q. What mechanistic insights can be gained about the compound’s interactions with biological targets, and how can these pathways be validated?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with target proteins. For enzyme inhibition, perform kinetic assays (e.g., Michaelis-Menten plots with/without inhibitor). Computational studies (molecular dynamics simulations) can predict binding modes, which should be confirmed via mutagenesis of key residues in the target .

Q. What crystallographic strategies are recommended for solving the crystal structure of this compound, especially with challenging twinning or low-resolution data?

  • Answer : Employ SHELXD for phase determination and SHELXL for refinement . For twinned crystals, use the TwinRotMat option in SHELXL to model twin laws. High-resolution synchrotron data (≤1.0 Å) improves electron density maps. If resolution is poor, integrate complementary techniques like powder XRD or electron diffraction .

Q. How can researchers address gaps in toxicological data for this compound using analog substances or computational models?

  • Answer : Apply read-across methodologies using structurally similar compounds (e.g., vanillin derivatives) with established toxicity profiles . Use in silico tools like QSAR models (e.g., OECD Toolbox) to predict mutagenicity or hepatotoxicity. Validate predictions with in vitro assays (Ames test, cytotoxicity in HepG2 cells) .

Methodological Notes

  • Data Validation : Always cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .
  • Ethical Compliance : Adhere to safety protocols for handling aldehydes (e.g., PPE, fume hoods) and dispose of waste per institutional guidelines .
  • Software : Use Gaussian or ORCA for DFT calculations, and PyMOL for visualizing docking results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.